Home > Products > Screening Compounds P138205 > 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir
2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir - 1064706-98-4

2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir

Catalog Number: EVT-1487709
CAS Number: 1064706-98-4
Molecular Formula: C₁₈H₁₉FN₄O₆
Molecular Weight: 406.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

{[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid is a key intermediate in the synthesis of Raltegravir. Raltegravir (Isentress) is a small molecule HIV integrase strand-transfer inhibitor approved for the treatment of HIV infection. This compound represents a crucial building block in the development of novel antiretroviral therapies.

Raltegravir (Isentress)

  • Compound Description: Raltegravir is a small molecule HIV integrase strand-transfer inhibitor approved for the treatment of HIV infection with twice-daily administration. []
  • Relevance: Raltegravir is the parent molecule of {[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid. The target compound is a prodrug of raltegravir designed to enhance colonic absorption, potentially allowing for less frequent dosing. []

Ethyl (1‐((4‐((4‐fluorobenzyl)carbamoyl)‐1‐methyl‐2‐(2‐(5‐methyl‐1,3,4‐oxadiazole‐2‐carboxamido)propan‐2‐yl)‐6‐oxo‐1,6‐dihydropyrimidin‐5‐yl)oxy)ethyl) carbonate (MK‐8970)

  • Compound Description: MK‐8970 is a highly optimized prodrug of raltegravir (Isentress). It was developed as a potential HIV therapeutic with less frequent administration requirements while maintaining the favorable efficacy, tolerability, and minimal drug–drug interaction profile of raltegravir. []
  • Relevance: MK‐8970 represents another prodrug strategy for raltegravir, similar to the target compound. Both MK-8970 and the target compound aim to enhance the colonic absorption of raltegravir by utilizing different chemical modifications. []
Overview

2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir is a derivative of Raltegravir, which is an integrase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV). This compound is characterized by the absence of the 5-methyl-1,3,4-oxadiazole-2-carboxamide moiety from the Raltegravir structure, which affects its pharmacological properties. Raltegravir itself is classified as an antiretroviral medication that inhibits the integrase enzyme, crucial for HIV replication.

Source and Classification

Raltegravir was first approved by the U.S. Food and Drug Administration in 2007 as a treatment for HIV. The compound belongs to the class of integrase inhibitors, which are a subset of antiretroviral drugs that specifically target the integrase enzyme responsible for integrating viral DNA into the host genome. The synthesis and modification of Raltegravir derivatives, such as 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir, are of significant interest in medicinal chemistry for enhancing efficacy and reducing side effects.

Synthesis Analysis

The synthesis of 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir can be approached through various synthetic routes. A novel method involves starting from commercially available precursors such as 2-amino-2-methylpropanenitrile and oxadiazole carbonyl chloride.

Key steps in the synthesis include:

  1. Formation of Pyrimidinone Intermediate: The reaction begins with the formation of a pyrimidinone intermediate through a series of condensation reactions.
  2. Methylation: Subsequent methylation steps utilize methylating agents like trimethylsulfoxonium iodide to introduce methyl groups at specific positions on the pyrimidine ring.
  3. Quenching and Purification: After completion of reactions, quenching with aqueous solutions and extraction using organic solvents like dichloromethane is performed to isolate the desired product. Purification techniques such as crystallization from aqueous methanol are employed to achieve high purity levels .
Molecular Structure Analysis

The molecular structure of 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir can be represented by its chemical formula and structural diagram. The absence of certain functional groups compared to standard Raltegravir alters its molecular interactions.

Structural Data:

  • Molecular Formula: C12_{12}H15_{15}N5_{5}O3_{3}
  • Molecular Weight: Approximately 275.28 g/mol
  • Key Functional Groups: Amide, carboxylic acid
Chemical Reactions Analysis

The chemical reactions involved in synthesizing this compound typically include:

  1. Nucleophilic Substitution Reactions: These are used to introduce functional groups onto the core structure.
  2. Condensation Reactions: Essential for forming the pyrimidinone ring structure.
  3. Methylation Reactions: Utilized for modifying nitrogen atoms within the structure to enhance biological activity.

Technical details such as reaction conditions (temperature, pressure), solvents used (e.g., isopropyl alcohol), and catalysts (if any) are critical for optimizing yield and purity .

Mechanism of Action

The mechanism of action for 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir involves inhibition of the HIV integrase enzyme. This enzyme facilitates the integration of viral DNA into the host cell's genome—a crucial step in HIV replication.

Process:

  1. The compound binds to the active site of integrase.
  2. This binding prevents the enzyme from processing viral DNA.
  3. As a result, viral replication is halted, leading to decreased viral load in patients.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in water; slightly soluble in methanol; insoluble in organic solvents like isopropyl alcohol.

Chemical Properties:

  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to prevent degradation.

Relevant Data:

Studies have shown that modifications can lead to variations in lipophilicity and solubility profiles, which are crucial for bioavailability .

Applications

The primary application of 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir lies in its potential use as an antiretroviral agent in HIV therapy. Research continues into optimizing its synthesis for better yields and exploring its efficacy compared to existing treatments.

Additionally, derivatives like this compound can be utilized in radiolabeling studies for imaging purposes in clinical settings . The development of automated synthesis methods enhances production efficiency and supports further research into pharmacokinetics and therapeutic applications.

Introduction to 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir

Structural and Functional Relationship to Raltegravir

The core structure retains Raltegravir’s dihydropyrimidinone pharmacophore, essential for binding to the HIV-1 integrase active site. Key modifications occur at the C2 substituent of the pyrimidinone ring:

  • Removal: The 5-methyl-1,3,4-oxadiazole-2-carboxamide group—a terminal amide-containing heterocycle in Raltegravir (C₂₀H₂₁FN₆O₅).
  • Addition: A 2-amino-2-oxoacetic acid (oxalyl) group is appended to the secondary amine of the propan-2-yl linker [2] [7].

This yields the molecular formula C₁₈H₁₉FN₄O₆ (molecular weight: 406.37 g/mol), contrasting with Raltegravir’s C₂₀H₂₁FN₆O₅ (444.42 g/mol) [2] [5]. The structural alteration transforms the terminal moiety from a planar, electron-deficient oxadiazole to a flexible, carboxylic acid-containing glycine derivative. This change significantly impacts electronic distribution, hydrogen-bonding capacity, and metal-chelating potential—key factors in integrase inhibition.

Table 1: Structural Comparison with Raltegravir

FeatureRaltegravir2-Des(Oxadiazole) Oxoacetic Acid Derivative
Molecular FormulaC₂₀H₂₁FN₆O₅C₁₈H₁₉FN₄O₆
Molecular Weight444.42 g/mol406.37 g/mol
C2 Substituent5-Methyl-1,3,4-oxadiazole-2-carboxamide2-Amino-2-oxoacetic acid
Key Functional GroupsOxadiazole, amideGlycine derivative, carboxylic acid, amide

Pharmacological Classification and Role in Antiretroviral Research

This compound is pharmacologically classified as a process-related impurity of Raltegravir, designated officially as:

  • Raltegravir EP Impurity D [7]
  • Raltegravir Oxalyl Analog Impurity [2]
  • Raltegravir Oxo Acetic Acid [2]

Unlike active pharmaceutical ingredients (APIs), it is not used therapeutically. Its significance lies primarily in pharmaceutical analytics:

  • Quality Control: Serves as a certified reference standard (e.g., CAS 1064706-98-4) for monitoring impurity levels during Raltegravir manufacturing, ensuring compliance with ICH guidelines (typically ≤0.15%) [2] [7].
  • Stability Studies: Helps trace degradation pathways of Raltegravir under stress conditions (e.g., hydrolysis, oxidation) [5].
  • SAR Exploration: Provides mechanistic insights into INSTI binding. While not an effective inhibitor itself due to lost oxadiazole-metal coordination, its study aids in understanding the steric and electronic constraints of the integrase active site [5] [8].

Table 2: Pharmacological and Analytical Roles

AspectRole/CharacteristicSource
ClassificationRaltegravir Process-Related Impurity (EP Impurity D) [2] [7]
Primary UseHPLC/LC-MS reference standard for drug quality control [2] [5]
Research UtilityProbe for integrase inhibitor SAR; Degradation pathway marker [5] [8]

Rationale for Structural Modification: Impact of 5-Methyl-1,3,4-Oxadiazole-2-Carboxamide Removal

The 5-methyl-1,3,4-oxadiazole-2-carboxamide moiety in Raltegravir is a critical pharmacophore for inhibiting HIV-1 integrase. Its removal and replacement with 2-amino-2-oxoacetic acid serve specific research and synthetic objectives:

  • Mechanistic Probe: The oxadiazole ring coordinates Mg²⁺ ions in the integrase active site via its nitrogen atoms. Exchanging this rigid heterocycle for a flexible glycine derivative disrupts metal chelation, drastically reducing antiviral activity. This confirms the oxadiazole’s role in metal-dependent binding [3] [5].
  • Degradation Marker: The modification mimics hydrolytic or metabolic cleavage of the terminal amide bond (-CONH-) linking the oxadiazole to the propan-2-yl linker. Studying this compound helps identify stability liabilities in Raltegravir formulations [5] [7].
  • Synthetic Intermediate: It may form during the synthesis of Raltegravir or its advanced intermediates (e.g., via incomplete coupling or hydrolysis) [2] [5].
  • Hydrogen-Boning Alteration: The carboxylic acid group (–COOH) introduces pH-dependent ionization (absent in the neutral oxadiazole), altering solubility, protein binding, and membrane permeability. This is leveraged in analytical method development (e.g., ion-pair chromatography) [2] [7].

The 2-amino-2-oxoacetic acid substituent, while reducing INSTI potency, enhances polar surface area and introduces a potential site for prodrug derivatization (e.g., ester formation), illustrating its utility in exploratory medicinal chemistry [3] [5].

Properties

CAS Number

1064706-98-4

Product Name

2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir

IUPAC Name

2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetic acid

Molecular Formula

C₁₈H₁₉FN₄O₆

Molecular Weight

406.37

InChI

InChI=1S/C18H19FN4O6/c1-18(2,22-14(26)16(28)29)17-21-11(12(24)15(27)23(17)3)13(25)20-8-9-4-6-10(19)7-5-9/h4-7,24H,8H2,1-3H3,(H,20,25)(H,22,26)(H,28,29)

SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)O

Synonyms

2-((2-(4-((4-Fluorobenzyl)carbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)amino)-2-oxoacetic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.